molecular formula C16H26O4 B14080364 methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate

methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate

Cat. No.: B14080364
M. Wt: 282.37 g/mol
InChI Key: PNZGAJXFVAMMGM-ISGOXSRDSA-N
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Description

Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of diterpenoid alkaloids, which are known for their intricate three-dimensional structures and significant biological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate involves multiple steps, including oxidation, Diels-Alder cycloaddition, and other complex organic reactions. The key strategy often involves oxidative dearomatization followed by Diels-Alder cycloaddition to construct the core structure .

Industrial Production Methods

Industrial production methods for such complex compounds typically involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and synthesis techniques.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diterpenoid alkaloids such as atisine, denudatine, arcutane, arcutine, napelline, and hetidine .

Uniqueness

What sets methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate apart is its unique structural features and the specific biological activities it exhibits. Its complex three-dimensional structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C16H26O4/c1-11(8-9-12-15(2,3)19-12)7-6-10-16(4)13(20-16)14(17)18-5/h7,12-13H,6,8-10H2,1-5H3/b11-7+/t12-,13+,16+/m1/s1

InChI Key

PNZGAJXFVAMMGM-ISGOXSRDSA-N

Isomeric SMILES

C/C(=C\CC[C@]1([C@@H](O1)C(=O)OC)C)/CC[C@@H]2C(O2)(C)C

Canonical SMILES

CC(=CCCC1(C(O1)C(=O)OC)C)CCC2C(O2)(C)C

Origin of Product

United States

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